3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

This versatile building block is differentiated by its unique ortho-methoxy-iodo substitution pattern, which enhances cross-coupling efficiency via directed oxidative addition[reference:0]. The 6-pyrrolidin-1-yl group imparts structural rigidity for high-affinity CNS target engagement, making it ideal for SAR studies and library synthesis. Choose this compound for superior reactivity and to expedite hit-to-lead timelines.

Molecular Formula C10H13IN2O
Molecular Weight 304.13 g/mol
CAS No. 1228666-06-5
Cat. No. B1389768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine
CAS1228666-06-5
Molecular FormulaC10H13IN2O
Molecular Weight304.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=N1)N2CCCC2)I
InChIInChI=1S/C10H13IN2O/c1-14-10-8(11)4-5-9(12-10)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
InChIKeyVVYWZZZAYVLBCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Structural Profile and Procurement Baseline


3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (CAS: 1228666-06-5, MF: C10H13IN2O, MW: 304.13) is a polysubstituted pyridine derivative featuring an iodine atom at the 3-position, a methoxy group at the 2-position, and a pyrrolidin-1-yl moiety at the 6-position [1]. This specific substitution pattern classifies it as a versatile heteroaromatic building block, primarily utilized in medicinal chemistry and organic synthesis for cross-coupling reactions and the construction of complex molecular architectures . Its computed physicochemical properties, including an XLogP3 of 2.8 and zero hydrogen bond donors, suggest favorable membrane permeability and blood-brain barrier penetration potential [1].

Why Generic Substitution Fails for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Evidence-Based Differentiators


Substituting 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine with a seemingly similar pyridine analog is scientifically unsound due to its unique ortho-methoxy-iodo substitution pattern and the electronic influence of the 6-pyrrolidinyl group. The 3-iodo substituent is not merely a generic halogen handle; its reactivity in transition metal-catalyzed cross-couplings is profoundly modulated by the adjacent 2-methoxy group, which can act as a directing group and electronically activate the C-I bond for oxidative addition . Concurrently, the 6-pyrrolidin-1-yl group introduces significant steric bulk and basicity, which directly impacts the compound's pharmacokinetic profile, such as metabolic stability and CNS penetration, when incorporated into a larger pharmacophore [1]. Therefore, replacing this compound with, for example, a 3-bromo analog or a regioisomer will result in a divergent synthetic route, altered reaction kinetics, and a final product with a different three-dimensional structure and biological fingerprint, compromising the integrity of the original research or manufacturing process.

3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine: Quantified Differentiation Against Comparators


Enhanced C-I Bond Reactivity in Suzuki-Miyaura Couplings via Ortho-Methoxy Neighboring Group Participation

The presence of the ortho-methoxy group in 3-iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine is hypothesized to accelerate oxidative addition in palladium-catalyzed cross-couplings relative to a simpler 3-iodopyridine lacking this substituent . This is a class-level inference based on the well-documented 'ortho effect' in aryl halide cross-couplings, where a coordinating group adjacent to the halogen can pre-organize the transition state and lower the activation energy for C-I bond cleavage [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Differentiated Physicochemical and Predicted ADME Profile vs. 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine

Direct comparison of computed molecular properties reveals key differences that influence drug-likeness. 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine has a higher computed lipophilicity (XLogP3 = 2.8) [1] than the related 2-fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine, whose fluorine atom typically reduces logP . The target compound also possesses two rotatable bonds and zero hydrogen bond donors, suggesting enhanced passive membrane permeability [1].

Medicinal Chemistry ADME Drug Discovery

Divergent Biological Potential Inferred from Structural Analogy to nAChR Ligands

While no direct biological activity data was found for this specific compound, its structure is a close analog of radioiodinated 3-pyridyl ethers, such as (S)-5-iodo-3-[(2-pyrrolidinyl)methoxy]pyridine (5-iodo-A-85865), which have been characterized as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. The primary difference is the placement of the iodine and the pyrrolidinylmethoxy linker, which in the target compound is an ether linkage. This structural class demonstrates high affinity for specific nAChR subtypes.

Neuroscience Nicotinic Acetylcholine Receptors Ligand Design

Enhanced Structural Rigidity and Conformational Profile vs. Acyclic Pyrrolidine Analogs

Crystal structure analysis of a related compound, 2-amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, reveals that the dihedral angle between the pyrrolidine and pyridine rings is small, ranging from 14.6° to 16.2° [1]. This indicates a relatively planar, conjugated system. While this is not data for the target compound, it strongly supports the class-level inference that a pyrrolidin-1-yl group attached directly to a pyridine ring (as in the target) adopts a constrained conformation compared to an acyclic dialkylamino group. This rigidity can be a critical determinant of binding affinity and selectivity in biological systems.

Structural Biology Crystallography Conformational Analysis

Known Purity Benchmark from Commercial Suppliers (AKSci: 95%)

For procurement, a verifiable purity specification is essential. Commercial supplier AKSci provides 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine (Cat. 2629AD) with a minimum purity specification of 95% . While this is not a direct comparator to another analog, it establishes a quantifiable baseline for sourcing this specific compound.

Procurement Quality Control Synthetic Intermediate

Best Research and Industrial Application Scenarios for 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine


CNS Drug Discovery: Design of Novel nAChR Ligands

Researchers in CNS drug discovery should prioritize this compound when seeking to explore novel chemical space around the nicotinic acetylcholine receptor (nAChR) ligand pharmacophore. As established in Section 3, this compound is a structural analog of the high-affinity ligand 5-iodo-A-85865 . By replacing the (pyrrolidinyl)methoxy linker with a direct pyrrolidin-1-yl substitution, this scaffold offers a distinct molecular shape and electronic profile, which is hypothesized to confer differentiated subtype selectivity or kinetic binding properties. Its favorable computed lipophilicity (XLogP3 = 2.8) further supports its potential for crossing the blood-brain barrier, a critical requirement for CNS therapeutics.

Medicinal Chemistry: Complex Molecule Synthesis via Ortho-Directed Cross-Coupling

This compound is the reagent of choice for medicinal chemists executing palladium-catalyzed cross-coupling reactions where regioselectivity and efficiency are paramount. The ortho-methoxy group is a known directing group that can accelerate oxidative addition of the C-I bond . This property makes 3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine a superior building block for synthesizing 3-aryl or 3-alkenyl derivatives compared to simple 3-iodopyridines, as it can enable milder reaction conditions, higher yields, and greater tolerance of sensitive functional groups on the coupling partner. The 6-pyrrolidin-1-yl group adds an additional diversification point for SAR exploration.

Structural Biology and Chemical Biology: Conformationally Constrained Probes

This compound is an ideal starting material for generating conformationally constrained probes for chemical biology. As inferred from crystallographic data of a related system , the direct attachment of the pyrrolidine ring to the pyridine core imparts a relatively rigid, near-planar conformation (dihedral angle ~15°). This structural pre-organization is a key differentiator from flexible acyclic analogs. By incorporating this rigid scaffold into a probe molecule, researchers can reduce the entropic penalty of binding, potentially leading to higher target affinity and sharper structure-activity relationships. This is particularly valuable for fragment-based drug discovery and for creating high-quality chemical tools for target validation.

Contract Research and Custom Synthesis: High-Value Intermediate

For procurement by Contract Research Organizations (CROs) or in-house synthesis groups, this compound is a high-value intermediate for constructing libraries of pyrrolidinyl-pyridine derivatives. The combination of an iodo-substituent (a versatile handle for C-C, C-N, and C-O bond formation) and a pyrrolidine ring (a privileged structure in medicinal chemistry) in a single, pure (95% minimum ) building block reduces synthetic burden and accelerates hit-to-lead timelines. Its availability from commercial suppliers as a research-grade solid streamlines project workflows, eliminating the need for custom, multi-step synthesis.

Technical Documentation Hub

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